4-(2-Nitrophenyl)thiazole-2-amine

Medicinal Chemistry Heterocyclic Synthesis Protein Tyrosine Phosphatase Inhibition

Sourcing the specific ortho-nitro isomer is critical for automated parallel synthesis and reductive cyclization workflows. 4-(2-Nitrophenyl)thiazole-2-amine (CAS 90323-06-1) is validated as a core scaffold for generating high-purity 2-aminothiazole libraries without chromatography. Key procurement considerations: • Enables automated HTS library generation on Chemspeed ASW 2000 platforms with high yield. • Essential ortho-nitro precursor for synthesizing thiazolo[5,4-b]indole PTP inhibitors. • Deployed in low-nanomolar HDAC inhibitor SAR campaigns against pancreatic cancer cell lines.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24 g/mol
CAS No. 90323-06-1
Cat. No. B1361146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)thiazole-2-amine
CAS90323-06-1
Molecular FormulaC9H7N3O2S
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11)
InChIKeyJJERKMNYIBNFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)thiazole-2-amine Overview


4-(2-Nitrophenyl)thiazole-2-amine is a 2-aminothiazole derivative characterized by a 2-nitrophenyl substituent at the 4-position of the thiazole ring, with molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol . It serves as a versatile heterocyclic building block in medicinal chemistry, with reported applications in synthesizing HDAC inhibitors active against pancreatic cancer cell lines [1], as a key intermediate in the preparation of protein tyrosine phosphatase inhibitor scaffolds [2], and as a validated core component for automated combinatorial library generation [3]. The compound demonstrates utility in both targeted lead optimization and high-throughput parallel synthesis workflows.

Workflow Medicinal chemistry building block for targeted lead optimization and combinatorial library synthesis
Selection Validated in automated parallel synthesis for purification-free library generation
Use Context Supports synthesis of HDAC inhibitor scaffolds and PTP inhibitor chemotypes

4-(2-Nitrophenyl)thiazole-2-amine Structural Specificity


Within the 2-aminothiazole chemotype, substitution pattern is a critical determinant of both synthetic accessibility and biological activity. The ortho-nitro configuration of 4-(2-Nitrophenyl)thiazole-2-amine confers distinct reactivity compared to its para-substituted analogs, influencing both the electronic properties of the aromatic system and the potential for intramolecular interactions during downstream functionalization . Notably, the 2-nitrophenyl group serves as a direct precursor to fused heterocyclic systems such as thiazolo[5,4-b]indole via reductive cyclization—a transformation not accessible to para- or meta-nitrophenyl isomers [1]. Furthermore, this compound has been explicitly validated in automated library synthesis protocols where its specific reactivity profile yields products of high purity without chromatographic purification, a critical consideration for HTS campaign reproducibility [2]. These structure-dependent features mean that substituting a different nitrophenylthiazole isomer or an unsubstituted phenylthiazole analog will fundamentally alter both the synthetic pathway and the resulting biological activity profile.

Property
Target (This Product)
Substitute / Analog
Nitro Position
Ortho-nitro
Para-nitro isomer cannot undergo reductive cyclization to thiazoloindole
Synthetic Efficiency
Reported purification-free protocol
Substituted analogs may require chromatographic purification in automation
Physicochemical Profile
Higher polarity (TPSA ~113 Ų)
Phenyl analog has lower polarity and higher lipophilicity (XLogP 3.1)

4-(2-Nitrophenyl)thiazole-2-amine vs. Closest Analogs


Reductive Cyclization to Thiazoloindole Scaffolds

The ortho-nitro group of 4-(2-Nitrophenyl)thiazole-2-amine serves as a latent amine precursor for constructing the fused tricyclic 2-amino-4H-thiazolo[5,4-b]indole scaffold via reductive cyclization [1]. This synthetic utility is absent in the para-nitro isomer (4-(4-Nitrophenyl)thiazol-2-amine, CAS 2104-09-8), which lacks the requisite spatial proximity between the nitro group and the thiazole amine to enable intramolecular N-N bond formation. The resulting thiazoloindole products have demonstrated protein tyrosine phosphatase inhibitory activity, a biological outcome not achievable when starting from the para-substituted analog [1].

Reductive Cyclization
Class-level inference
Cyclization possible (ortho) vs. not possible (para)
Enables thiazoloindole formation
Para-nitro isomer lacks spatial proximity for N-N bond formation
Medicinal Chemistry Heterocyclic Synthesis Protein Tyrosine Phosphatase Inhibition

Purification-Free Automated Library Synthesis

4-(2-Nitrophenyl)thiazole-2-amine was utilized as a core building block in a fully automated solution-phase synthesis of a 2-aminothiazole combinatorial library using the Chemspeed ASW 2000 automated synthesizer [1]. The compound was obtained in good yield and excellent purity without any further purification requirements, demonstrating its suitability for high-throughput library generation [1]. In contrast, unsubstituted 4-phenylthiazol-2-amine or para-nitro analogs may exhibit different reactivity profiles that necessitate chromatographic purification steps, reducing throughput and increasing per-compound cost in HTS campaigns [1].

Automated Library Synthesis
Head-to-head
Purification-free, good yield
Reduces HTS operational costs
Validated on Chemspeed ASW 2000 automated synthesizer
Combinatorial Chemistry High-Throughput Screening Medicinal Chemistry Automation

HDAC Inhibitor SAR in Pancreatic Cancer

A series of substituted phenylthiazoles, including those derived from 4-(2-Nitrophenyl)thiazole-2-amine, were synthesized and evaluated as histone deacetylase (HDAC) inhibitors [1]. Some ligands in this series showed low-nanomolar potency in HDAC inhibition assays and displayed micromolar to low-nanomolar IC50 values in tests against five pancreatic cancer cell lines [1]. The study explicitly included QSAR analysis correlating lipophilicity with class I and class IIb HDAC isoform selectivity [1]. While the exact IC50 values for the parent 4-(2-Nitrophenyl)thiazole-2-amine are not reported, its inclusion in the phenylthiazole SAR series establishes its relevance for developing selective HDAC inhibitors.

HDAC Inhibition
Class-level inference
Low-nanomolar IC50 (derivatives)
Supports derivative design for HDAC isoforms
QSAR correlates lipophilicity with class I/IIb selectivity
Cancer Research Epigenetics HDAC Inhibition

TPSA and Lipophilicity vs. Phenyl Analog

Computationally derived physicochemical parameters highlight key differences between 4-(2-Nitrophenyl)thiazole-2-amine and its unsubstituted analog 4-phenylthiazol-2-amine (CAS 131395-06-7) [1]. The ortho-nitro compound exhibits a higher topological polar surface area (TPSA) of approximately 113 Ų and a calculated XLogP of 2.1 , compared to a TPSA of approximately 67 Ų and a higher XLogP of 3.1 for the unsubstituted phenyl analog [1]. The presence of the nitro group thus increases polarity and reduces lipophilicity, which can influence membrane permeability, solubility, and off-target binding profiles in drug discovery campaigns.

Physicochemical Profile
Cross-study comparable
TPSA ≈ 113 Ų, XLogP 2.1
Altered solubility and permeability context
vs. phenyl analog (TPSA ~67 Ų, XLogP 3.1)
Drug Design ADME Prediction Physicochemical Profiling

4-(2-Nitrophenyl)thiazole-2-amine Applications


Purification-Free Combinatorial Library Synthesis

Procurement for automated parallel synthesis platforms where 4-(2-Nitrophenyl)thiazole-2-amine serves as a validated core building block for generating diverse 2-aminothiazole libraries with high purity and good yield without chromatographic purification [1]. This compound has been explicitly demonstrated in fully automated protocols on the Chemspeed ASW 2000 system, making it suitable for organizations seeking to accelerate hit discovery while minimizing downstream purification costs [1].

Fused Thiazoloindole Synthesis for PTP Inhibitors

Use as a direct precursor for constructing 2-amino-4H-thiazolo[5,4-b]indole and related fused heterocyclic systems with reported protein tyrosine phosphatase inhibitory activity [1]. The ortho-nitro group is essential for the reductive cyclization step, and procurement of this specific isomer is mandatory for programs targeting this chemotype [1].

HDAC Inhibitor Optimization for Pancreatic Cancer

Deployment as a core phenylthiazole scaffold in structure-activity relationship (SAR) campaigns targeting class I and class IIb HDAC isoforms [1]. The compound has been incorporated into series that achieved low-nanomolar HDAC inhibition and low-nanomolar IC50 values against multiple pancreatic cancer cell lines, with QSAR studies available to guide further optimization [1].

Application
Selection Property
Validation Focus
Automated Combinatorial Library Synthesis
Purification-free protocol validation
Platform compatibility & throughput
Fused Thiazoloindole Synthesis (PTP Inhibitors)
Ortho-nitro reactivity
Reductive cyclization feasibility
HDAC Inhibitor Lead Optimization
Phenylthiazole scaffold
HDAC isoform inhibition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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